3-TrifluoroMethyl-Benzamidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-TrifluoroMethyl-Benzamidine involves introducing the trifluoromethyl group onto a benzamidine core. Various synthetic routes can achieve this, including transition metal-mediated reactions, C-H/X bond functionalization, and addition processes. For example, the mechanism for producing selinexor (a related compound) begins with 3,5-bis(trifluoromethyl)benzonitrile, which undergoes further transformations to yield the desired benzamidine derivative .

Molecular Structure Analysis

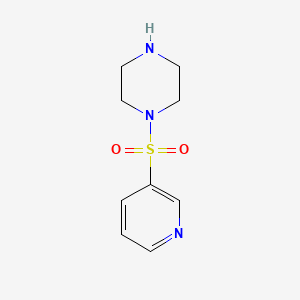

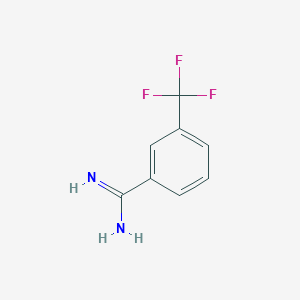

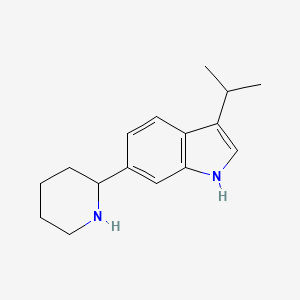

The molecular structure of 3-TrifluoroMethyl-Benzamidine consists of a benzene ring with a trifluoromethyl group (-CF₃) attached to one of its carbon atoms. The exact arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Main Group Compounds

- The reaction of bulky benzamidine derivatives with metal alkyls has been shown to produce mononuclear dihapto benzamidinate compounds. These compounds exhibit sterically strained geometries and are notable for their exceptional thermal and aerobic stability, making them useful in the synthesis of complex main group compounds (Boere, Cole, & Junk, 2005).

Catalyst-free and Visible Light Promoted Trifluoromethylation

- A metal-free and simple strategy for direct perfluoroalkylation of uracils, cytosines, and pyridinones using visible-light induced pathways has been developed. This approach is significant for its synthetic simplicity and functional group tolerance, providing an efficient route for applications in medicinal chemistry (Huang et al., 2018).

In Main Group and Coordination Chemistry

- N-silylated benzamidines and their corresponding anions are highly useful precursors in main group chemistry for preparing various inorganic heterocycles. They also form chelate complexes with transition metals and are useful observer ligands for f-elements (Edelmann, 1994).

Trifluoromethylation of Arenes and Heteroarenes

- Rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents has been explored. This reaction is notable for its potential in the synthesis of trifluoromethylated aromatic compounds (Mejía & Togni, 2012).

Synthesis of Unsymmetrical Thiatriazinyls

- A synthetic route to 3-trifluoromethyl-5-aryl-1λ3-1,2,4,6-thiatriazinyl radicals has been developed. This synthesis and the structures of these compounds contribute to the understanding of thiatriazinyl radicals, which are relevant in chemical research (Boere, Roemmele, & Yu, 2011).

Synthesis of Pyrimidinones and Pyridines

- Benzamidines react with trifluoroacetate esters to yield 3-substituted-6-trifluoromethyl-4(3H)-pyrimidinones, which have applications in the field of herbicides (Tice & Bryman, 2001).

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVHJZUOARUZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-TrifluoroMethyl-Benzamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3255853.png)

![(3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone](/img/structure/B3255858.png)

![(E,4S)-4-[Tert-butyl(dimethyl)silyl]oxypent-2-enal](/img/structure/B3255881.png)